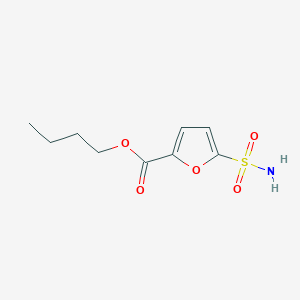
N-butyl-6-(4-fluorophenoxy)-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-6-(4-fluorophenoxy)-1-hexanamine, also known as Bupropion, is a pharmaceutical compound that has been used as an antidepressant and smoking cessation aid. It was first synthesized in 1966 by Burroughs Research and Development, and since then, it has been widely studied for its therapeutic potential.
Mechanism of Action
N-butyl-6-(4-fluorophenoxy)-1-hexanamine's mechanism of action involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, N-butyl-6-(4-fluorophenoxy)-1-hexanamine increases their availability in the brain, leading to an increase in mood and a decrease in cravings.
Biochemical and Physiological Effects
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood and a decrease in cravings. N-butyl-6-(4-fluorophenoxy)-1-hexanamine has also been shown to decrease the levels of the stress hormone cortisol, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. N-butyl-6-(4-fluorophenoxy)-1-hexanamine also has a relatively low toxicity, making it a safe compound to work with. However, one limitation is that N-butyl-6-(4-fluorophenoxy)-1-hexanamine can be difficult to synthesize, and it may not be readily available in some labs.
Future Directions
There are a number of future directions for the study of N-butyl-6-(4-fluorophenoxy)-1-hexanamine. One potential direction is the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake. Another potential direction is the study of N-butyl-6-(4-fluorophenoxy)-1-hexanamine's effects on other neurotransmitters, such as serotonin. Finally, the development of new delivery methods, such as transdermal patches or inhalers, may improve the efficacy and convenience of N-butyl-6-(4-fluorophenoxy)-1-hexanamine as a therapeutic agent.
Synthesis Methods
The synthesis of N-butyl-6-(4-fluorophenoxy)-1-hexanamine involves the reaction of 4-fluorobenzonitrile with butylmagnesium chloride to form 4-fluorophenylbutanenitrile. This intermediate is then reduced to 4-fluorophenylbutylamine, which is reacted with 1-bromohexane to form N-butyl-6-(4-fluorophenoxy)-1-hexanamine.
Scientific Research Applications
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has been extensively studied for its antidepressant and smoking cessation properties. It is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that play a role in mood regulation and addiction. N-butyl-6-(4-fluorophenoxy)-1-hexanamine has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and sexual dysfunction.
properties
IUPAC Name |
N-butyl-6-(4-fluorophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLONOTILKREMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)
![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)

![2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5193518.png)
![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)
![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)